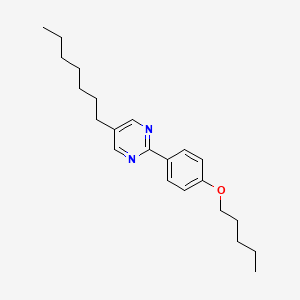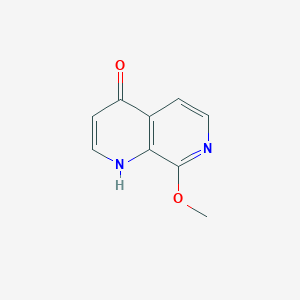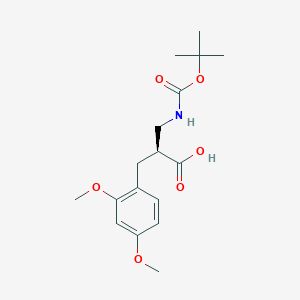![molecular formula C23H17N5O2S B12927305 4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide CAS No. 78356-81-7](/img/structure/B12927305.png)
4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Acridin-9-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide is a complex organic compound that features an acridine moiety linked to a benzenesulfonamide group, with a pyrimidine ring attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acridin-9-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide typically involves multiple steps:
Formation of Acridine Derivative: The acridine moiety can be synthesized through cyclization reactions involving anthranilic acid derivatives.
Sulfonamide Formation: The benzenesulfonamide group is introduced via sulfonation reactions, often using sulfonyl chlorides.
Coupling Reactions: The acridine derivative is then coupled with the sulfonamide intermediate under conditions that facilitate the formation of the desired amine linkage.
Pyrimidine Attachment: Finally, the pyrimidine ring is introduced through nucleophilic substitution reactions, often using pyrimidine halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(Acridin-9-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions:
Oxidation: The acridine moiety can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can target the nitro groups, if present, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Acridone derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted pyrimidines.
Aplicaciones Científicas De Investigación
4-(Acridin-9-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Biology: The compound is used in fluorescence microscopy as a staining agent due to its fluorescent properties.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 4-(Acridin-9-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide involves:
DNA Intercalation: The acridine moiety intercalates into the DNA helix, disrupting the replication process.
Enzyme Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription.
Fluorescence: The compound exhibits strong fluorescence, making it useful for imaging applications.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: Another acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Sulfanilamide: A simpler sulfonamide used as an antibacterial agent.
Pyrimethamine: A pyrimidine derivative used as an antimalarial drug.
Uniqueness
4-(Acridin-9-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide is unique due to its combined structural features, which confer both DNA intercalation and enzyme inhibition properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
78356-81-7 |
|---|---|
Fórmula molecular |
C23H17N5O2S |
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
4-(acridin-9-ylamino)-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C23H17N5O2S/c29-31(30,28-23-24-14-5-15-25-23)17-12-10-16(11-13-17)26-22-18-6-1-3-8-20(18)27-21-9-4-2-7-19(21)22/h1-15H,(H,26,27)(H,24,25,28) |
Clave InChI |
QDAVGOJFJAICIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


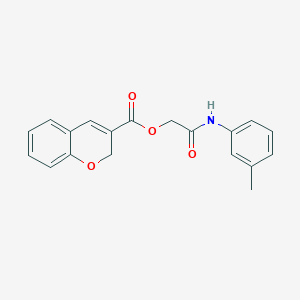
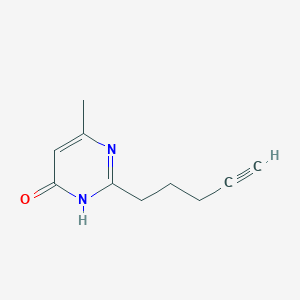
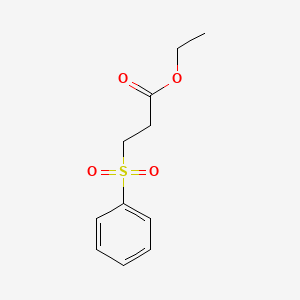
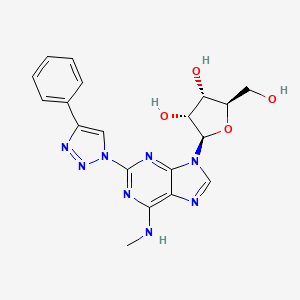
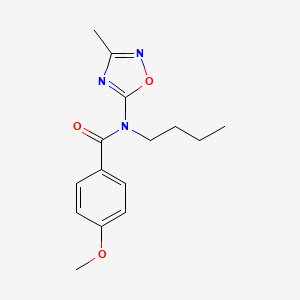
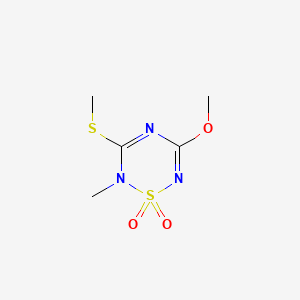
![Ethyl [5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12927250.png)
![3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B12927274.png)


